molecular formula C9H8N2S B109401 3-メチルキノキサリン-2-チオール CAS No. 58773-29-8

3-メチルキノキサリン-2-チオール

カタログ番号: B109401
CAS番号: 58773-29-8
分子量: 176.24 g/mol
InChIキー: KLCBAOCZHIDYGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylquinoxaline-2-thiol is a chemical compound with the CAS Number: 58773-29-8 . It has a molecular weight of 176.24 and is used in proteomics research . It is also used in the synthesis of new series of 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors .


Synthesis Analysis

The synthesis of 3-methylquinoxaline-2-thiol involves various synthetic routes . A new series of 3-methylquinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoxaline-2-thiol is represented by the Inchi Code: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) . The structure is based on the design of new 3-methylquinoxaline derivatives for the inhibition of VEGFR-2 receptors .


Chemical Reactions Analysis

3-Methylquinoxaline-2-thiol is involved in the design and synthesis of new 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors . These derivatives have been evaluated for their antiproliferative activities against two human cancer cell lines .


Physical and Chemical Properties Analysis

3-Methylquinoxaline-2-thiol is a powder with a melting point of 240-245 . and is stored at room temperature .

科学的研究の応用

がん治療:VEGFR-2阻害

3-メチルキノキサリン-2-チオール誘導体は合成され、MCF-7(乳がん)およびHepG-2(肝がん)などのヒトがん細胞株に対する抗増殖活性について評価されています。これらの化合物、特に化合物17bは、IC50値が2.3〜5.8μMの範囲で有意な抗増殖効果を示しました。 これらの化合物は、がん血管新生に重要な役割を果たす血管内皮増殖因子受容体-2(VEGFR-2)の阻害剤として機能します .

アポトーシス誘導

同じ3-メチルキノキサリン-2-チオール誘導体は、がん細胞におけるアポトーシスを誘導することが示されています。例えば、化合物17bは、細胞アポトーシスを誘導し、細胞周期をG2/M期で停止させました。 また、カスパーゼ-3およびカスパーゼ-9レベルをアップレギュレートし、Bax/Bcl-2比を10倍以上改善しました .

分子ドッキング研究

これらの化合物は、VEGFR-2活性部位との潜在的な相互作用を決定するために、分子ドッキング研究の対象となっています。 これは、VEGFR-2阻害剤としてのこれらの化合物の結合様式と有効性を理解するのに役立ちます .

ADMETおよび毒性分析

これらの誘導体については、毒性評価とともに、in silico ADMET(吸収、分布、代謝、排泄、および毒性)研究が行われています。 これらの研究は、臨床試験の前に化合物の薬物動態プロファイルと潜在的な副作用を予測するために不可欠です .

密度汎関数理論(DFT)研究

DFT研究は、これらの誘導体の熱力学的、分子軌道、および静電ポテンシャル特性を計算するために実施されています。 これは、化合物の安定性と反応性に関する洞察を提供します .

細胞周期分析

3-メチルキノキサリン-2-チオール誘導体が細胞周期進行に与える影響についても研究が行われています。 これらの化合物が細胞周期にどのように影響するかを理解することは、標的化されたがん治療法の開発に不可欠です .

誘導体の合成と設計

3-メチルキノキサリン-2-チオールの新規誘導体の設計と合成は、現在も進行中です。 研究者は、毒性を最小限に抑えながら、抗増殖効果とアポトーシス効果を高めることを目指しています .

ファーマコフォア特徴分析

3-メチルキノキサリン-2-チオール誘導体をVEGFR-2阻害剤として効果的にする重要なファーマコフォア特徴が分析されています。 これは、新規抗がん剤の合理的設計に役立ちます .

作用機序

Target of Action

3-Methylquinoxaline-2-thiol primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation . It is the main mediator of angiogenesis in cancer cells .

Mode of Action

The compound interacts with VEGFR-2, inhibiting its activity and thus suppressing tumor propagation . The main concept to discover novel VEGFR-2 inhibitors is to hinder autophosphorylation and dimerization processes of the receptor . Small molecule inhibitors targeting the kinase domain (KD) lead to blocking signaling pathway hence, suppression of tumor growth .

Biochemical Pathways

The inhibition of VEGFR-2 by 3-Methylquinoxaline-2-thiol affects the signaling pathways that support tumor proliferation and expansion . This deregulation of the cell cycle may cause cancer onset, progression, and metastasis .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated in silico . The results revealed that most of the synthesized members have acceptable values of drug-likeness . Further docking studies were carried out for compound 17b against cytochrome P450 to present such compounds as non-inhibitors .

Result of Action

The compound demonstrated a significant antiproliferative effect with IC 50 ranging from 2.3 to 5.8 μM . Mechanistic investigation including cell cycle arrest and apoptosis was performed for compound 17b against HepG-2 cells, and the results revealed that 17b induced cell apoptosis and arrested cell cycle in the G2/M phase . Moreover, apoptosis analyses were conducted for compound 17b to evaluate its apoptotic potential. The results showed upregulation in caspase-3 and caspase-9 levels, and improving the Bax/Bcl-2 ratio by more than 10-fold .

Safety and Hazards

The safety information for 3-Methylquinoxaline-2-thiol includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

Quinoxalines, including 3-Methylquinoxaline-2-thiol, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, making them crucial components in drugs used to treat various diseases . Therefore, the future directions of 3-Methylquinoxaline-2-thiol research are likely to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

生化学分析

Biochemical Properties

3-Methylquinoxaline-2-thiol interacts with various enzymes and proteins, particularly the vascular endothelial growth factor receptor (VEGFR), an important receptor tyrosine kinase (RTK) that plays a remarkable role in angiogenesis .

Cellular Effects

3-Methylquinoxaline-2-thiol influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to have a significant antiproliferative effect on human cancer cell lines, MCF-7 and HepG-2 .

Molecular Mechanism

At the molecular level, 3-Methylquinoxaline-2-thiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a potent VEGFR-2 inhibitor, hindering autophosphorylation and dimerization processes of the receptor .

特性

IUPAC Name

3-methyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBAOCZHIDYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352922
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58773-29-8
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylquinoxaline-2-thiol
Reactant of Route 2
3-Methylquinoxaline-2-thiol
Reactant of Route 3
3-Methylquinoxaline-2-thiol
Reactant of Route 4
3-Methylquinoxaline-2-thiol
Reactant of Route 5
3-Methylquinoxaline-2-thiol
Reactant of Route 6
3-Methylquinoxaline-2-thiol
Customer
Q & A

Q1: How do 3-Methylquinoxaline-2-thiol derivatives interact with their target and what are the downstream effects?

A1: While the provided abstracts don't specifically detail the interaction mechanism of 3-Methylquinoxaline-2-thiol itself, research [] highlights the design and synthesis of new 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives intended to act as VEGFR-2 inhibitors. VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds aim to disrupt the blood supply to tumors, ultimately hindering their growth and progression. The study further investigates the in vitro effects of these derivatives on human cancer cell lines (HepG-2 and MCF-7), focusing on their cytotoxic activity and ability to induce apoptosis (programmed cell death).

Q2: What is the Structure-Activity Relationship (SAR) observed for 3-Methylquinoxaline-2-thiol derivatives and their anti-cancer activity?

A2: The research [] explores the SAR by synthesizing a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives with varying substituents. The study identifies specific compounds (11e, 11g, 12e, 12g, and 12k) exhibiting promising cytotoxic activities against the tested cancer cell lines, with IC50 values comparable to Sorafenib, a known VEGFR-2 inhibitor. Furthermore, several derivatives (11b, 11f, 11g, 12e, 12f, 12g, and 12k) demonstrated significant VEGFR-2 inhibitory activities. These findings suggest that modifications to the core structure of 3-Methylquinoxaline-2-thiol can significantly influence its anti-cancer activity and VEGFR-2 inhibitory potential. Further research is needed to fully elucidate the SAR and optimize these compounds for therapeutic development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。